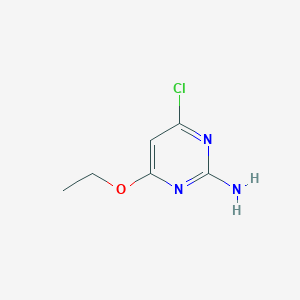
4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, the papers do discuss related thiazole derivatives and their synthesis, molecular structures, and potential biological activities, which can provide a general context for understanding the compound of interest.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the formation of the thiazole ring followed by various functionalization reactions. For example, the synthesis of a related compound, "4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine," was achieved through the reduction of a precursor using sodium borohydride (NaBH4) . This method suggests that similar reductive approaches could potentially be applied to synthesize the compound "this compound."
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of the aforementioned compound was determined to crystallize in the monoclinic system with specific cell parameters . Such structural analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including hydrogen bonding and 1,3-dipolar cycloadditions. The papers describe hydrogen bonding interactions in the crystal structures of thiazole derivatives, which are essential for the stability of the crystal lattice . Additionally, a stereoselective 1,3-dipolar cycloaddition reaction was used to synthesize spirocyclic cycloadducts from a thiazole derivative . These reactions highlight the chemical reactivity of thiazole compounds and their potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents on the thiazole ring can significantly alter these properties. For example, the introduction of bulky groups like tert-butyl can affect the compound's solubility and crystallization behavior . Additionally, the presence of hydrogen bond donors and acceptors, as well as other functional groups, can influence the compound's ability to interact with other molecules, which is particularly relevant in the context of biological activity.
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
Heterocycles are crucial in the development of pharmaceuticals, dyes, and materials science. The reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives highlights the versatility of these compounds as building blocks for synthesizing a wide array of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and spiropyridines. Such compounds offer mild reaction conditions for generating diverse heterocycles, showcasing the broad applicability of this chemistry in synthesizing complex molecules with potential therapeutic and material applications (Gomaa & Ali, 2020).
Biological Activity
The structural motif of thiazolidinones, closely related to thiazol-2-amines, is known for its wide spectrum of biological activities. The literature extensively reviews the biological potential of thiazolidinone scaffolds, indicating their importance in drug discovery and medicinal chemistry. This class of compounds is associated with anti-inflammatory, antimicrobial, and anticancer activities, highlighting the therapeutic relevance of heterocyclic compounds based on thiazol-2-amine derivatives (ArunlalV, Vandana, & Biju, 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c13-12-14-11(7-15-12)10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLBANDCGLMTCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=CSC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390319 |
Source


|
| Record name | 4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59543-75-8 |
Source


|
| Record name | 4-(2,3-Dihydro-1H-inden-5-yl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59543-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)







![5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307263.png)


